

Chemical structure and properties of BML-259

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Compound of Interest

Compound Name: BML-259

Cat. No.: B109593

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BML-259: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-259 is a potent, cell-permeable small molecule inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2).[1] Its ability to target these key regulators of neuronal function and cell cycle progression has positioned it as a valuable research tool, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **BML-259**, along with relevant experimental protocols and pathway diagrams to support its application in research and drug development.

Chemical Structure and Properties

BML-259, also known as CAY10554, is chemically identified as N-(5-Isopropyl-2-thiazolyl)phenylacetamide.[2][3] Its structure features a phenylacetamide group linked to an isopropyl-substituted thiazole ring.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **BML-259** is presented in the table below. While experimentally determined melting and boiling points for **BML-259** are not readily available in the public domain, data for structurally related compounds are provided for estimation.

Property	Value	Source(s)
IUPAC Name	N-[5-(1-methylethyl)-2-thiazolyl]-benzeneacetamide	[4]
Synonyms	BML-259, CAY10554	[4]
CAS Number	267654-00-2	[2][5]
Molecular Formula	C ₁₄ H ₁₆ N ₂ OS	[1][2]
Molecular Weight	260.36 g/mol	[1][3]
SMILES	<chem>CC(C)c1cnc(NC(=O)Cc2ccccc2)s1</chem>	[5]
Appearance	White to off-white solid	[2]
Purity	>98% (HPLC)	[3][6]
Solubility	DMSO: up to 125 mg/mL (480.12 mM) DMF: 30 mg/mL Ethanol: 0.25 mg/mL	[2][6]
Storage	Store at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months.	[2][3]
Melting Point	Not available. A related compound, N-(5-Isopropylthiazol-2-yl)-2-(thiophen-3-yl)acetamide, has a melting point of 118 °C. 2-Phenylacetamide has a melting point of 156 °C.	[7]
Boiling Point	Not available. A related compound, 2-Phenylacetamide, has a boiling point of 312.2 °C at 760 mmHg. N,N-DIETHYL-2-PHENYLACETAMIDE has a	[7][8]

boiling point of 169-171 °C at
18 mm Hg.

Pharmacological Properties and Mechanism of Action

BML-259 is a potent inhibitor of Cdk5 and Cdk2. The dysregulation of Cdk5 activity, in particular through the cleavage of its activator p35 to the more stable and hyper-activating p25 fragment, is strongly implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[2] This aberrant Cdk5/p25 activity leads to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[2]

Quantitative Pharmacological Data

Target	IC ₅₀ (nM)
Cdk5	64
Cdk2	98

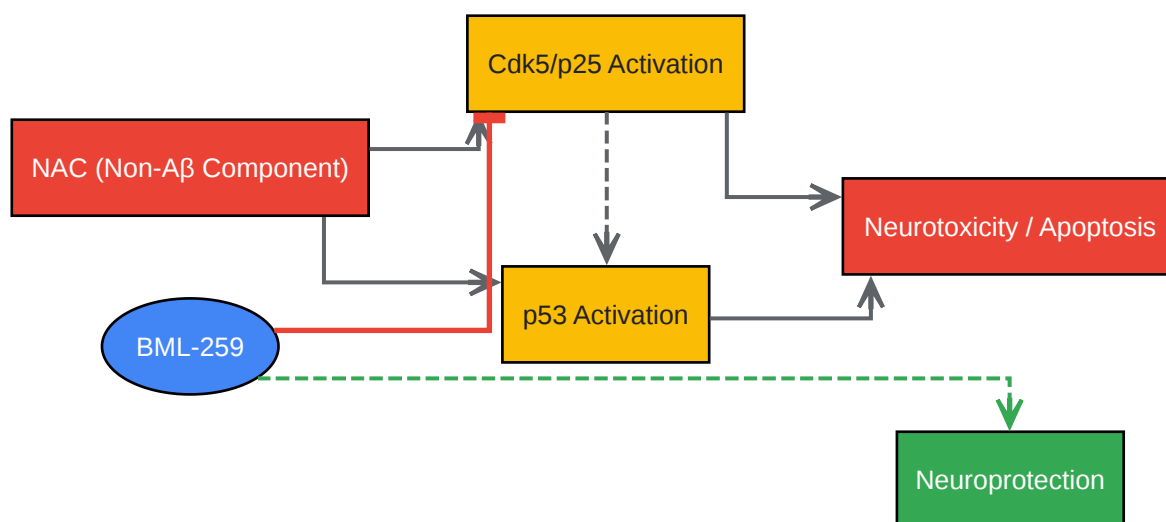
Source:[1]

Mechanism of Action in Neuroprotection

Research by Kaźmierczak and colleagues (2011) has elucidated a novel neuroprotective mechanism of **BML-259**. Their work demonstrated that **BML-259** can protect neuronal cells from the toxicity induced by the non-Aβ component of Alzheimer's disease amyloid (NAC).[5][9][10] This neuroprotective effect is mediated through the interplay between the tumor suppressor protein p53 and Cdk5. In this proposed pathway, NAC induces neurotoxicity, which involves the activation of Cdk5. **BML-259**, by inhibiting Cdk5, mitigates these toxic effects.

Signaling Pathways

The primary signaling pathway modulated by **BML-259** involves the inhibition of Cdk5 and Cdk2. The following diagram illustrates the putative neuroprotective signaling pathway of **BML-259** based on the findings of Kaźmierczak et al. (2011).



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Caption: Proposed neuroprotective signaling pathway of **BML-259**.

Experimental Protocols

While a specific, detailed experimental protocol for **BML-259** from a peer-reviewed publication is not readily available, the following are generalized protocols for common assays used to characterize kinase inhibitors like **BML-259**. These should be adapted and optimized for specific experimental conditions.

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent mammalian cells with **BML-259**.

- **Cell Seeding:** Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- **Compound Preparation:** Prepare a stock solution of **BML-259** in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of the **BML-259** stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final

DMSO concentration is consistent across all wells, including the vehicle control (typically $\leq 0.1\%$).

- Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of **BML-259** or the vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, Western blotting, or immunofluorescence.

In Vitro Cdk5 Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of **BML-259** against Cdk5.

- Reagent Preparation:
 - Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM $MgCl_2$, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
 - Enzyme: Dilute recombinant Cdk5/p25 enzyme to the desired concentration in kinase buffer.
 - Substrate: Prepare a solution of a suitable Cdk5 substrate (e.g., Histone H1) in kinase buffer.
 - ATP: Prepare a solution of ATP, including $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ for radioactive detection, in kinase buffer.
 - **BML-259**: Prepare serial dilutions of **BML-259** in the kinase buffer with a constant final DMSO concentration.
- Kinase Reaction:
 - In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, diluted Cdk5/p25 enzyme, substrate solution, and the **BML-259** dilution or vehicle control.

- Initiate the reaction by adding the ATP solution.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.
- Detection and Analysis:
 - SDS-PAGE: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
 - Phosphocellulose Paper: Wash the phosphocellulose paper extensively to remove unincorporated [γ -³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition for each **BML-259** concentration and determine the IC₅₀ value.

Western Blotting for Phosphorylated Proteins

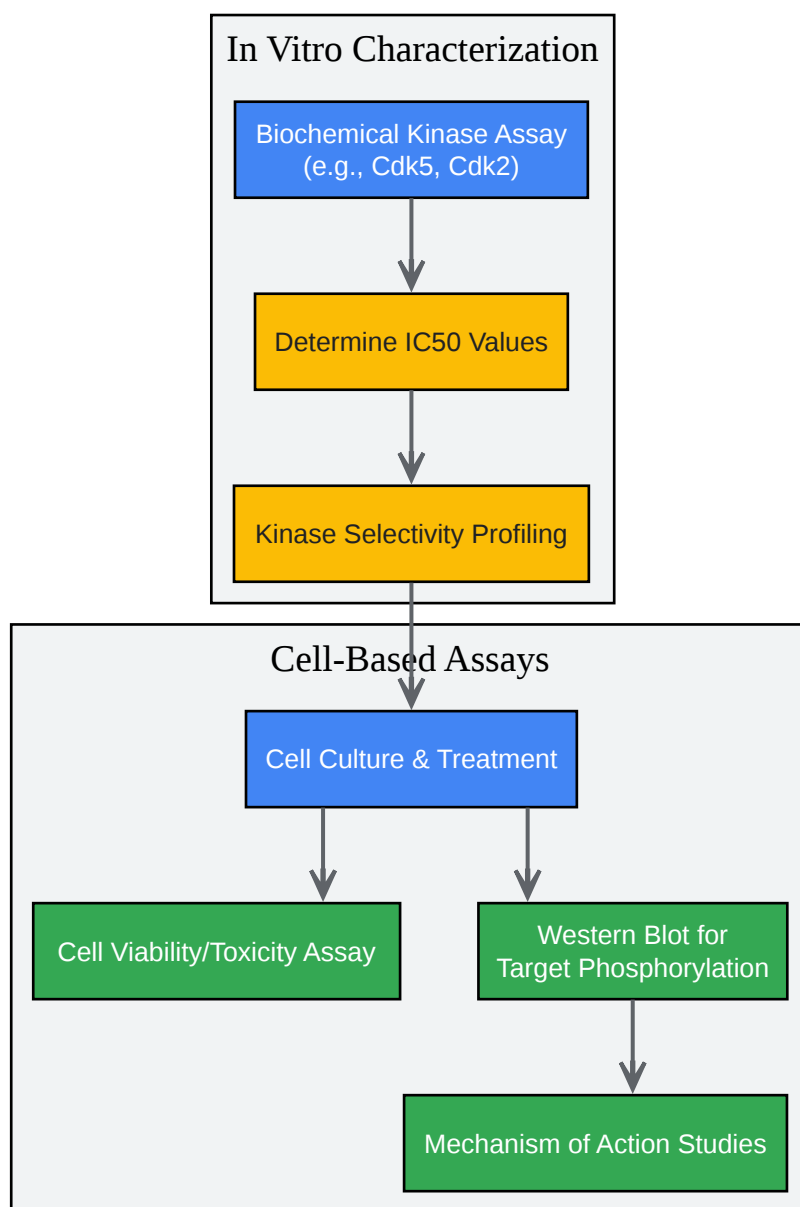
This protocol describes the general steps for detecting changes in protein phosphorylation in response to **BML-259** treatment.

- Sample Preparation:
 - Treat cells with **BML-259** as described in the cell culture protocol.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
 - Wash the membrane several times with TBST.
 - Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β -actin or GAPDH).

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for characterizing a kinase inhibitor like **BML-259**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. astorscientific.us [astorscientific.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BML-259 - Immunomart [immunomart.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrce [chemsrc.com]
- 8. N,N-DIETHYL-2-PHENYLACETAMIDE | 2431-96-1 [chemicalbook.com]
- 9. Neurometals in the Pathogenesis of Prion Diseases [mdpi.com]
- 10. Comorbidity Genes of Alzheimer's Disease and Type 2 Diabetes Associated with Memory and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
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